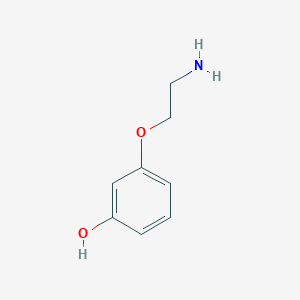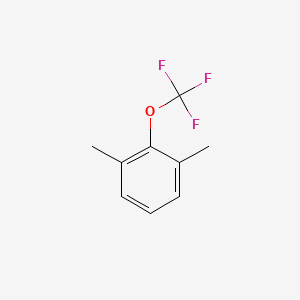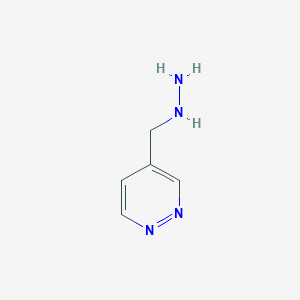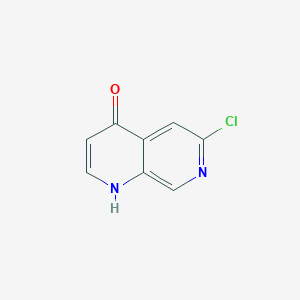
6-Chloro-1,7-naphthyridin-4-ol
Descripción general
Descripción
6-Chloro-1,7-naphthyridin-4-ol is a chemical compound that belongs to the class of naphthyridine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. Naphthyridines are known for their diverse biological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant properties .
Mecanismo De Acción
Target of Action
Naphthyridines, the class of compounds to which it belongs, have been found to have a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of naphthyridines often involves interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Naphthyridines have been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects .
Análisis Bioquímico
Biochemical Properties
6-Chloro-1,7-naphthyridin-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphodiesterase type 4D, inhibiting its activity and thereby affecting cyclic adenosine monophosphate (cAMP) levels within cells . This interaction is significant as it can modulate inflammatory responses and other cellular processes regulated by cAMP.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphodiesterase type 4D can lead to altered cAMP levels, impacting cell signaling pathways that regulate inflammation and immune responses . Additionally, this compound has been studied for its potential anticancer properties, affecting gene expression and cellular metabolism in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of phosphodiesterase type 4D, inhibiting its enzymatic activity and leading to increased levels of cAMP . This inhibition can result in the modulation of various cellular processes, including inflammation and immune responses. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and altered metabolic function . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by specific enzymes, leading to the formation of metabolites that can influence its biological activity . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport can affect the localization and accumulation of this compound within different cellular compartments, thereby influencing its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,7-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid or other suitable solvents to facilitate the cyclization and decarboxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,7-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Aplicaciones Científicas De Investigación
6-Chloro-1,7-naphthyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex naphthyridine derivatives with potential biological activities.
Biology: The compound’s biological activities, such as anticancer and anti-HIV properties, make it a valuable subject of study in biological research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s properties may also find applications in industrial processes, such as the development of new materials or catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: Known for its diverse biological activities, including anticancer and anti-HIV properties.
1,8-Naphthyridine: Used in the synthesis of various medicinal compounds and materials.
1,5-Naphthyridine: Exhibits significant biological activities and is used in medicinal chemistry.
Uniqueness
6-Chloro-1,7-naphthyridin-4-ol is unique due to the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position. These functional groups contribute to its distinct chemical reactivity and biological activities compared to other naphthyridine derivatives .
Propiedades
IUPAC Name |
6-chloro-1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-5-6(4-11-8)10-2-1-7(5)12/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYSKMDGVCNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C2C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




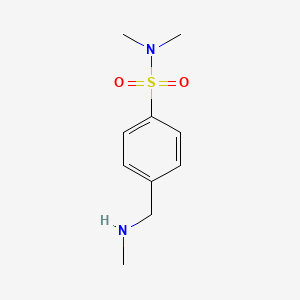
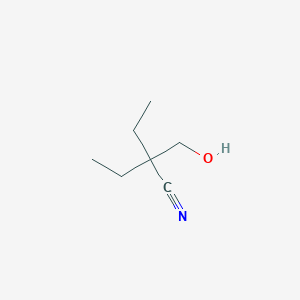
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)

![4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1396671.png)


